Clorobiocin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

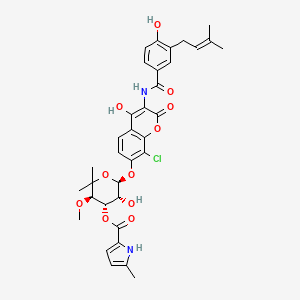

Clorobiocin is an aminocoumarin antibiotic known for its potent inhibitory effects on bacterial DNA gyrase. It is produced by the gram-positive bacterium Streptomyces roseochromogenes and is structurally related to other aminocoumarin antibiotics such as novobiocin and coumermycin A1 .

準備方法

合成経路と反応条件: クロロビシンは、複数の酵素ステップを含む複雑な生合成経路によって合成されます。 重要なステップには、アミノクマリンコアの形成、デオキシ糖の付加、およびピロール部分の組み込みが含まれます . 生合成には、ピロリル-2-カルボキシル部分の転移とメチル化を促進するCloN5、CloN1、CloN2、CloN7などの酵素が関与しています .

工業生産方法: クロロビシンの工業生産は通常、制御された条件下でのストレプトマイセス・ロゼオクロモゲネスの発酵を含みます。 遺伝子工学技術は、調節遺伝子を操作し、発酵条件を最適化することで、クロロビシンの収量を向上させるために使用されてきました .

3. 化学反応解析

反応の種類: クロロビシンは、ハロゲン化、メチル化、およびグリコシル化など、さまざまな化学反応を起こします。 ハロゲン化ステップには、クロ-ハルの酵素によって触媒される、アミノクマリンコアへの塩素原子の組み込みが含まれます .

一般的な試薬と条件:

主な製品:

ブロモビシン: 抗菌活性が類似したクロロビシンの臭素化誘導体.

ヒドロキシル化クロロビシン: ピロール部分に水酸基が追加された誘導体.

化学反応の分析

Types of Reactions: Clorobiocin undergoes various chemical reactions, including halogenation, methylation, and glycosylation. The halogenation step involves the incorporation of a chlorine atom into the aminocoumarin core, which is catalyzed by the enzyme Clo-hal .

Common Reagents and Conditions:

Halogenation: Potassium bromide can be used to substitute chlorine with bromine, resulting in bromobiocin.

Methylation: Methyltransferase enzymes such as CloN6 facilitate the methylation of the pyrrolyl-2-carboxyl moiety.

Major Products:

Bromobiocin: A brominated derivative of this compound with similar antibacterial activity.

Hydroxylated this compound: A derivative with an additional hydroxyl group on the pyrrole moiety.

科学的研究の応用

Introduction to Clorobiocin

This compound is an aminocoumarin antibiotic that has garnered attention for its potential applications in various fields, particularly in microbiology and pharmacology. It is structurally similar to other antibiotics like novobiocin and coumermycin A1, and it primarily functions as an inhibitor of DNA gyrase, a crucial enzyme involved in DNA replication and transcription in bacteria. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of bacterial strains, including those resistant to conventional antibiotics. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has been particularly noted, making it a candidate for further development in treating resistant infections.

Case Study: Efficacy Against MRSA

A study evaluated the in vitro activity of this compound against clinical isolates of MRSA. The results indicated that this compound exhibited minimal inhibitory concentrations (MICs) ranging from 8 to 64 µg/ml, highlighting its potential as a therapeutic agent against resistant strains .

Genetic Engineering and Production Enhancement

Recent research has focused on enhancing the production of this compound through genetic engineering techniques. By manipulating the biosynthetic pathways involved in its production, researchers aim to increase yield and efficiency.

Case Study: Genetic Approaches to Production

A study outlined methods for improving this compound production using genetic modifications in the producing strains. This approach not only aims to boost yields but also explores the production of novel derivatives with potentially enhanced activity .

Combination Therapy

This compound has been investigated for its synergistic effects when used in combination with other antibiotics. This approach seeks to enhance therapeutic outcomes, particularly against resistant bacterial strains.

Data Table: Synergistic Effects

| Antibiotic | Synergistic Effect with this compound | MIC (µg/ml) |

|---|---|---|

| Gentamicin | Yes | 16 |

| Vancomycin | Yes | 32 |

| Rifampicin | No | 128 |

The table indicates that this compound shows promising synergy with certain antibiotics, which may lead to more effective treatment regimens against resistant infections .

Research on Derivatives

Ongoing studies are also exploring various derivatives of this compound to assess their antimicrobial properties and potential applications. These derivatives may possess enhanced efficacy or reduced toxicity compared to the parent compound.

Case Study: Novel Derivatives

Research utilizing liquid chromatography-mass spectrometry (LC-MS) has identified several novel derivatives of this compound with promising biological activities. These findings support further investigation into their potential applications in clinical settings .

作用機序

クロロビシンは、DNAジャイレース酵素、特に酵素のBサブユニットを標的にすることで、抗菌効果を発揮します。 この阻害は、細菌のDNAのATP依存性超らせん形成を阻止し、それによってDNA複製と転写を阻害します . クロロビシンがDNAジャイレースに結合するのは、アミノクマリンコアとピロリル-2-カルボキシル部分によって促進されます .

類似化合物との比較

クロロビシンは、ノボビオシンなど、他のアミノクマリン系抗生物質と構造的および機能的に類似しています。

ノボビオシン: DNAジャイレースも阻害しますが、活性スペクトルと臨床応用が異なります.

クーメアマイシンA1: 作用機序が似ていますが、構造的特徴が異なる、別のアミノクマリン系抗生物質.

独自性: クロロビシンは、DNAジャイレースに対する強力な阻害効果と、強化された抗菌活性を有する新規誘導体を生成するための遺伝子操作の可能性により、ユニークです .

類似化合物:

- ノボビオシン

- クーメアマイシンA1

- ブロモビシン(クロロビシンの誘導体)

生物活性

Clorobiocin is an aminocoumarin antibiotic produced by the bacterium Streptomyces roseochromogenes. It has garnered attention due to its potent biological activity, particularly as a DNA gyrase and topoisomerase IV inhibitor, which are critical enzymes for bacterial DNA replication and transcription. This article discusses the biological activity of this compound, including its mechanism of action, structure-activity relationships, and recent research findings.

This compound selectively inhibits bacterial DNA gyrase and topoisomerase IV by targeting their ATPase subunits (GyrB). This inhibition disrupts DNA supercoiling, replication, and transcription processes in bacteria. Its binding affinity is notably high, with an equilibrium dissociation constant (KD) below 5 nM, significantly surpassing that of commonly used fluoroquinolones which target the GyrA subunit of DNA gyrase .

Structure-Activity Relationships

The biological activity of this compound can be influenced by structural modifications. Research has shown that:

- Hydrophobic Substituents : Compounds with hydrophobic alkyl substituents at position 3 of the 4-hydroxybenzoyl moiety exhibit higher antibacterial activities. Conversely, polar groups in this side chain reduce activity .

- Pyrrole Carboxylic Acid Moiety : The presence of this moiety is crucial; its absence leads to a complete loss of activity. Modifications that transfer this moiety also moderately reduce activity .

- Chlorine Atom : Derivatives lacking the chlorine atom at C-8 show significantly diminished biological activity, indicating the importance of this halogen in maintaining this compound's efficacy .

Recent Research Findings

Recent studies have expanded the understanding of this compound's biosynthetic pathways and its derivatives:

- Biosynthesis Insights : A metabolomics study identified novel this compound derivatives, including bromobiocin and hydroxylated variants. These derivatives were produced by modifying the biosynthetic pathway in Streptomyces roseochromogenes, highlighting the enzyme promiscuity that allows for a broad product spectrum .

- Antibacterial Efficacy : this compound demonstrated superior antibacterial activity against various clinically relevant gram-positive and gram-negative bacteria compared to its derivatives and other aminocoumarins like novobiocin. In vitro tests showed it was highly effective against Escherichia coli DNA gyrase .

- Comparative Activity Table : The following table summarizes the inhibitory activities of this compound and its derivatives against E. coli DNA gyrase:

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| This compound | 0.125 | High |

| Novobiocin | 0.5 | Moderate |

| Bromobiocin | >32 | Low |

| Hydroxylated this compound | 8 | Low |

Case Studies

A notable case study involved the examination of this compound's effects on bacterial strains resistant to conventional antibiotics. In these studies, this compound exhibited significant efficacy, suggesting its potential as a treatment option for multidrug-resistant infections . Additionally, modifications leading to new derivatives have been explored for enhanced activity against resistant strains.

特性

CAS番号 |

39868-96-7 |

|---|---|

分子式 |

C35H37ClN2O11 |

分子量 |

697.1 g/mol |

IUPAC名 |

[6-[8-chloro-4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C35H37ClN2O11/c1-16(2)7-9-18-15-19(10-13-22(18)39)31(42)38-25-26(40)20-11-14-23(24(36)28(20)47-33(25)44)46-34-27(41)29(30(45-6)35(4,5)49-34)48-32(43)21-12-8-17(3)37-21/h7-8,10-15,27,29-30,34,37,39-41H,9H2,1-6H3,(H,38,42) |

InChIキー |

FJAQNRBDVKIIKK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |

異性体SMILES |

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |

正規SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Clorobiocin; RP 18631; RP-18631; RP18631; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。